molecular formula C14H18O3 B12522956 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one CAS No. 784211-99-0

1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one

Katalognummer: B12522956
CAS-Nummer: 784211-99-0
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: CKWSMGIDIAKENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H16O3. It is characterized by the presence of a dioxane ring and a phenyl group, making it a compound of interest in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a dioxane ring and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

784211-99-0

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H18O3/c1-10(15)11-4-6-12(7-5-11)13-16-8-14(2,3)9-17-13/h4-7,13H,8-9H2,1-3H3

InChI-Schlüssel

CKWSMGIDIAKENE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2OCC(CO2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.